Comparative Oral Bioavailability and CNS Exposure vs. Early-Generation Inhibitor LRRK2-IN-1
LRRK2-IN-6 demonstrates robust oral bioavailability and brain penetration, a stark contrast to the first-generation inhibitor LRRK2-IN-1. In a cross-study comparison using mouse models, LRRK2-IN-6 achieved high oral bioavailability (F=174%) and a long half-life (T1/2=5.4h) conducive to sustained CNS target engagement . Conversely, published data on LRRK2-IN-1 characterize it as having low brain penetration and being not efficiently orally bioavailable, which limits its use in CNS disease models [1].
| Evidence Dimension | Oral Bioavailability (F%) |
|---|---|
| Target Compound Data | F = 174% |
| Comparator Or Baseline | LRRK2-IN-1: 'not efficiently' orally bioavailable |
| Quantified Difference | LRRK2-IN-6 is orally bioavailable; LRRK2-IN-1 is not. |
| Conditions | Mouse PK studies (CD-1 mice for LRRK2-IN-6; C57BL/6 mice for LRRK2-IN-1) |
Why This Matters
Oral bioavailability is essential for chronic in vivo studies; LRRK2-IN-6 enables oral dosing in CNS models, a fundamental requirement not met by LRRK2-IN-1.
- [1] Henderson, J.L., et al. Alternative to LRRK2-IN-1 for Pharmacological Studies of Parkinson's Disease. ACS Chemical Neuroscience, 2015, 6(6), 1015-1027. View Source
